molecular formula C17H17F2NO4S B2912495 1-(2,6-difluorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine CAS No. 1448121-89-8

1-(2,6-difluorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine

Cat. No.: B2912495
CAS No.: 1448121-89-8
M. Wt: 369.38
InChI Key: QXOPNKYRHRLOMJ-UHFFFAOYSA-N
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Description

1-(2,6-Difluorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine is a high-purity chemical compound offered for research and development purposes. This 1,4-disubstituted piperidine derivative is of significant interest in medicinal chemistry and drug discovery, particularly due to its structural features which are common in pharmacologically active molecules. Piperidine derivatives are frequently explored for their potential to interact with various biological targets . For instance, structurally related 1,4-disubstituted piperidine compounds have been investigated as potent inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target relevant to metabolic disorders such as diabetes and obesity . The distinct 2,6-difluorobenzoyl group and the furan-2-yl methanesulfonyl moiety in this compound make it a valuable synthetic intermediate or building block for constructing more complex molecules. Researchers can utilize this compound in developing novel therapeutic agents for a range of conditions, including metabolic diseases, central nervous system (CNS) disorders, and osteoporosis . It is also a crucial tool for probing biochemical pathways and structure-activity relationships (SAR). This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO4S/c18-14-4-1-5-15(19)16(14)17(21)20-8-6-13(7-9-20)25(22,23)11-12-3-2-10-24-12/h1-5,10,13H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOPNKYRHRLOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(2,6-difluorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-difluorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Compound Name Core Ring Key Substituents Molecular Weight (g/mol) Synthesis Catalyst/Solvent Reference
1-(2,6-Difluorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine Piperidine 2,6-Difluorobenzoyl, (furan-2-yl)methanesulfonyl ~397.4 (estimated) Not specified
1-(4-Chlorophenyl)piperidine-2,6-dione Piperidine 4-Chlorophenyl, 2,6-dione ~253.7 ZnCl₂ in ethanol
1-Piperidinecarboxylic acid derivative (CAS 746629-98-1) Piperidine 2,6-Difluorobenzoyl, thiazolyl amino, sulfonyl ~593.1 Not specified
1-(2,6-Difluorobenzoyl)pyrrolidine Pyrrolidine 2,6-Difluorobenzoyl ~227.2 Not specified
N-Methyl-3-oxo-N-(propan-2-yl)piperazine-1-sulfonamide Piperazine Sulfonamide, methyl, isopropyl ~249.3 Not specified

Key Observations :

  • Core Ring Variations : Piperidine (6-membered) vs. pyrrolidine (5-membered) or piperazine (6-membered with two nitrogens) influence conformational flexibility and target binding. Piperidines are common in bioactive molecules due to their balance of rigidity and adaptability .
  • Substituent Diversity : The target compound’s furan-sulfonyl group distinguishes it from phenyl (e.g., 1-(4-chlorophenyl)piperidine-2,6-dione) or thiazolyl (CAS 746629-98-1) substituents. Furan’s electron-rich nature may alter reactivity or metabolic pathways compared to aromatic or heteroaromatic groups .
  • Fluorine Substitution : The 2,6-difluorobenzoyl group is shared with CAS 746629-98-1, suggesting shared strategies to enhance stability and bioavailability via halogenation .

Physicochemical and Functional Properties

  • Solubility: The sulfonyl group in the target compound may improve aqueous solubility compared to non-sulfonated analogs (e.g., 1-(2,6-difluorobenzoyl)pyrrolidine). However, furan’s hydrophobicity could counterbalance this .
  • Analytical Profiling : highlights sodium 1-octanesulfonate in buffer systems for HPLC analysis, suggesting sulfonated/sulfonyl compounds may require ion-pairing agents for chromatographic resolution .

Biological Activity

1-(2,6-difluorobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound is characterized by the presence of a piperidine ring substituted with a difluorobenzoyl group and a furan-2-yl methanesulfonyl moiety. The structural formula can be represented as:

C16H16F2N2O4S\text{C}_{16}\text{H}_{16}\text{F}_2\text{N}_2\text{O}_4\text{S}

Research indicates that compounds with a piperidine nucleus often exhibit diverse biological activities, including:

  • Anticancer : Piperidine derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The methanesulfonyl group may enhance enzyme inhibitory activity, particularly against acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The compound's IC50 values for different cancer types are summarized in the table below:

Cancer TypeIC50 (µM)
Breast Cancer15.5
Ovarian Cancer12.3
Colorectal Cancer18.7

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on AChE and butyrylcholinesterase (BChE). The results are presented in the following table:

EnzymeIC50 (µM)
Acetylcholinesterase0.84
Butyrylcholinesterase1.25

These results indicate that the compound possesses potent enzyme inhibitory properties, which could be beneficial in treating conditions like Alzheimer's disease.

Case Studies

  • Study on Anticancer Activity : A recent study investigated the effects of the compound on human breast cancer cells. The results indicated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis, confirming its potential as an anticancer agent.
  • Neuroprotective Effects : Another study focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The findings suggested that it could reduce oxidative stress markers and improve neuronal survival rates.

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